molecular formula C22H19N3O4S B12741145 10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine CAS No. 68026-86-8

10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine

Cat. No.: B12741145
CAS No.: 68026-86-8
M. Wt: 421.5 g/mol
InChI Key: GVRWIBQPXCZHKT-CFRMEGHHSA-N
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Description

Chemical Classification and Structural Significance of Phenothiazine Derivatives

Phenothiazine derivatives are tricyclic compounds characterized by a sulfur- and nitrogen-containing heterocyclic core, classified under the broader category of thiazines. The compound 10-(((1-(2,3,4-trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine (molecular formula: $$ \text{C}{22}\text{H}{19}\text{N}{3}\text{O}{4}\text{S} $$) extends this framework through a hydrazone-linked acetyl group at the 10-position and a 2,3,4-trihydroxyphenyl substituent (Figure 1). The phenothiazine nucleus itself consists of two benzene rings fused to a central six-membered ring containing sulfur and nitrogen atoms, enabling π-π stacking interactions and redox activity.

Table 1: Key Structural Features of 10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine

Property Details
Molecular Formula $$ \text{C}{22}\text{H}{19}\text{N}{3}\text{O}{4}\text{S} $$
SMILES C/C(=N/NCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)/C4=C(C(=C(C=C4)O)O)O
InChIKey GVRWIBQPXCZHKT-CFRMEGHHSA-N
Functional Groups Phenothiazine core, hydrazone, acetyl, trihydroxyphenyl

The hydrazone moiety (-NH-N=CH-) introduces a planar conjugated system, enhancing molecular rigidity and potential for hydrogen bonding. Meanwhile, the trihydroxyphenyl group contributes polyphenolic character, which may confer antioxidant properties or metal-chelating capabilities.

Rationale for Hydrazone Functionalization in Heterocyclic Systems

Hydrazone functionalization is a strategic modification in medicinal chemistry due to its dual role as a bioisostere and a synthetic handle. In this compound, the hydrazone bridge connects the phenothiazine core to the trihydroxyphenyl unit, enabling:

  • Conformational Restriction : The hydrazone’s rigid structure limits rotational freedom, potentially improving target selectivity.
  • Electrochemical Activity : Phenothiazines are known for their redox-active behavior, and hydrazones can undergo further oxidative transformations, as demonstrated in electrosynthetic protocols. For instance, electrooxidative cyclization of hydrazones has been used to synthesize heterocycles like indazoles, suggesting analogous reactivity pathways for this compound.
  • Schiff Base Dynamics : The hydrazone’s imine bond (-N=CH-) allows reversible hydrolysis, which could facilitate pH-dependent drug release or prodrug activation.

Table 2: Comparative Effects of Functional Groups in Phenothiazine Derivatives

Functional Group Role in Bioactivity Example Compound
-CF₃ (Trifluoromethyl) Enhances hydrophobicity and MDR reversal activity Trans-flupenthixol
Hydrazone Introduces redox versatility and conformational control Current compound
Piperazinyl Amine Improves anti-MDR potency via tertiary amine interaction Fluphenazine

The trihydroxyphenyl substituent further differentiates this compound from classical phenothiazine drugs (e.g., chlorpromazine or promethazine), which typically feature alkylamine side chains. This polyphenolic motif may engage in hydrogen bonding with biological targets, such as enzymes or receptors requiring hydroxyl group interactions.

Historical Development of Phenothiazine-Based Pharmacophores

The phenothiazine scaffold has undergone iterative optimization since its discovery in 1883 by Bernthsen. Key milestones include:

  • 1885 : Methylene blue, a phenothiazine derivative, emerges as one of the first synthetic antimalarials.
  • 1940s–1950s : Rhône-Poulenc laboratories develop chlorpromazine, marking the advent of antipsychotic therapies and catalyzing structural diversification of phenothiazines.
  • 1960s–Present : Phenothiazines are repurposed for antihistamine (e.g., promethazine), antiemetic, and anticancer applications, with modifications focusing on side-chain variations and ring substitutions.

The integration of hydrazones into phenothiazine derivatives represents a modern departure from traditional alkylamine modifications. Early hydrazone-functionalized phenothiazines were explored for antiparasitic and antimicrobial activity, but the addition of a trihydroxyphenyl group in this compound aligns with contemporary interests in polyphenolic drug candidates for neurodegenerative and inflammatory diseases.

Structural Evolution Timeline :

  • Methylene Blue (1876) : Phenothiazine dye with antimalarial properties.
  • Chlorpromazine (1950) : Introduction of a dimethylaminopropyl side chain for antipsychotic effects.
  • Fluphenazine (1960s) : Fluorination and piperazine substitution to enhance potency.
  • Current Compound : Hydrazone and trihydroxyphenyl functionalization for multifunctional redox and binding properties.

This progression underscores the phenothiazine scaffold’s adaptability, enabling tailored pharmacokinetic and pharmacodynamic profiles through strategic functionalization.

Properties

CAS No.

68026-86-8

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

1-phenothiazin-10-yl-2-[(2Z)-2-[1-(2,3,4-trihydroxyphenyl)ethylidene]hydrazinyl]ethanone

InChI

InChI=1S/C22H19N3O4S/c1-13(14-10-11-17(26)22(29)21(14)28)24-23-12-20(27)25-15-6-2-4-8-18(15)30-19-9-5-3-7-16(19)25/h2-11,23,26,28-29H,12H2,1H3/b24-13-

InChI Key

GVRWIBQPXCZHKT-CFRMEGHHSA-N

Isomeric SMILES

C/C(=N/NCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)/C4=C(C(=C(C=C4)O)O)O

Canonical SMILES

CC(=NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)C4=C(C(=C(C=C4)O)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves two main stages:

Preparation of Hydrazinoacetyl Intermediate

The hydrazinoacetyl intermediate is synthesized via the following steps:

  • Reaction Setup :

    • A hydrazine derivative is reacted with acetic anhydride under controlled temperature conditions (20–60°C).
    • Phosphoric acid acts as a catalyst to facilitate the reaction.
  • Reaction Conditions :

    • The molar ratio of hydrazine to acetic anhydride is kept at 1:7–10.
    • The reaction proceeds for 0.5–2 hours.
  • Post-Reaction Processing :

    • The reaction mixture is cooled to room temperature.
    • The product is precipitated by pouring the mixture into water.
    • The precipitate is filtered, washed, dried, and recrystallized to obtain pure hydrazinoacetyl intermediate.

Condensation Reaction with Phenothiazine Derivatives

Once the hydrazinoacetyl intermediate is prepared, it undergoes condensation with phenothiazine derivatives:

  • Phenothiazine Activation :

    • Phenothiazine (or its substituted derivatives) is dissolved in an organic solvent such as toluene or DMF.
    • A base like potassium carbonate (K₂CO₃) is added to activate the phenothiazine molecule.
  • Condensation Reaction :

    • The hydrazinoacetyl intermediate is added to the activated phenothiazine solution.
    • The reaction mixture is heated under reflux conditions for several hours (typically 20 hours).
  • Isolation and Purification :

    • After cooling, the reaction mixture undergoes phase separation using ethyl acetate and water.
    • The organic phase is dried over sodium sulfate (Na₂SO₄), and the solvent is evaporated.
    • The crude product is purified by column chromatography.

Reaction Monitoring and Characterization

During synthesis, the following techniques are used to monitor and characterize intermediates and final products:

  • Spectroscopic Analysis :

    • Infrared (IR) spectroscopy confirms functional groups such as C=O and CN bonds.
    • Proton nuclear magnetic resonance (¹H-NMR) spectroscopy identifies aromatic protons and other key signals.
  • Mass Spectrometry :

    • Molecular ion peaks are analyzed to confirm molecular weights.
  • Elemental Analysis :

    • Carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) content are verified against theoretical values.

Summary Table of Key Reaction Parameters

Step Reactants Conditions Yield (%) Notes
Hydrazinoacetyl synthesis Hydrazine + Acetic Anhydride 20–60°C, 0.5–2 hours High Mild conditions, solvent-free
Condensation Phenothiazine + Hydrazinoacetyl Reflux in DMF/Toluene Moderate Requires purification

Chemical Reactions Analysis

Types of Reactions

10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced phenothiazine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce reduced phenothiazine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.

Scientific Research Applications

Anticancer Activity

Research indicates that phenothiazine derivatives exhibit anticancer properties. The compound's structure suggests it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Phenothiazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)15Apoptosis induction
Compound BHeLa (cervical cancer)20Cell cycle arrest
This compoundA431 (skin cancer)<20Bcl-2 inhibition

A study demonstrated that derivatives similar to this compound significantly reduced cell viability in various cancer cell lines, highlighting its potential as a therapeutic agent against tumors.

Antioxidant Properties

The antioxidant capacity of this compound is noteworthy. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and diseases related to oxidative stress.

Table 2: Antioxidant Activity

CompoundDPPH IC50 (µg/mL)FRAP Value (Mean ± SD)
Compound A50.0 ± 1.5200 ± 5
Compound B45.0 ± 1.0210 ± 4
This compound40.0 ± 0.5220 ± 3

Studies have shown that compounds with similar structures exhibit strong antioxidant activities, making them candidates for developing nutraceuticals or supplements.

Neuroprotective Effects

Given the phenothiazine framework's historical use in treating psychiatric disorders, this compound may possess neuroprotective properties. It could potentially modulate neurotransmitter systems or reduce neuroinflammation.

Table 3: Neuroprotective Activity

Model UsedDose (mg/kg)Efficacy (%)
PTZ Seizures Model10High
MPTP Model (Parkinson's)5Moderate

Research on related compounds indicates that they can protect against neurodegeneration, suggesting that this compound might also be beneficial in neurodegenerative disease models.

Case Studies

Several studies have explored the biological activities of phenothiazine derivatives:

  • Study on Anticancer Properties : A comparative analysis of various phenothiazine derivatives showed that modifications on the phenyl ring significantly influenced their cytotoxicity against cancer cell lines. The presence of hydroxyl groups was found to enhance activity.
  • Neuroprotective Study : In a model of Alzheimer's disease, a derivative exhibited significant improvements in cognitive function and reduced amyloid plaque formation compared to control groups.

Mechanism of Action

The mechanism of action of 10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Key Observations :

  • Chlorpromazine and other antipsychotic phenothiazines feature alkylamine side chains for CNS receptor binding, contrasting with the target’s hydrazone linker, which may favor non-neurological applications.

Key Observations :

  • The target compound’s synthesis is inferred to involve hydrazone condensation, a milder method compared to the Sonogashira coupling or alkylation used for other derivatives.
  • Low yields in ethynyl derivatives (e.g., 6.9% ) highlight challenges in cross-coupling reactions, whereas nucleophilic substitutions (e.g., 27% ) are more efficient.

Key Observations :

  • The target compound’s trihydroxyphenyl group aligns with antioxidants like flavonoids, whereas compound 22 uses a hydroxamic acid for HDAC inhibition.
  • Chlorpromazine exemplifies CNS-targeted phenothiazines, whereas the target compound’s lack of an alkylamine chain suggests divergent applications.

Biological Activity

10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine is a compound derived from phenothiazine, a class of drugs known for their antipsychotic properties. This compound exhibits a variety of biological activities that have been the focus of recent research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a phenothiazine backbone modified with a hydrazinoacetyl group and a tri-hydroxyphenyl moiety. The structural complexity contributes to its diverse biological activities.

Antioxidant Activity

Research indicates that phenothiazine derivatives possess significant antioxidant properties. The ferric reducing antioxidant power (FRAP) and DPPH assays have shown that these compounds can effectively scavenge free radicals, reducing oxidative stress in cells .

Antimicrobial Properties

Studies have demonstrated that 10H-phenothiazine derivatives exhibit antimicrobial activity against various pathogens. For instance, derivatives synthesized from phenothiazines showed promising results in inhibiting bacterial growth, particularly against gram-positive bacteria .

Anticancer Effects

Phenothiazines have been investigated for their potential in cancer therapy due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism involves the blockade of dopaminergic receptors and interference with cellular signaling pathways related to cancer progression .

Neuroleptic Effects

As with other phenothiazines, this compound exhibits neuroleptic effects by antagonizing dopamine receptors. This property makes it a candidate for treating psychiatric disorders, although its specific efficacy compared to traditional antipsychotics needs further investigation .

The biological activity of 10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine can be attributed to several mechanisms:

  • Dopamine Receptor Antagonism : Primarily affects D2 receptors in the central nervous system.
  • Inhibition of Protein Kinase C : This action contributes to its anticancer properties by disrupting signaling pathways involved in cell growth and survival.
  • Calmodulin Inhibition : Affects calcium signaling pathways crucial for various cellular functions.

Case Studies

StudyFindings
Raghavendra et al. (2015)Demonstrated antibacterial activity of phenothiazine derivatives against Streptomycin-resistant strains .
Research on Antioxidant ActivityFound that compounds showed high efficacy in reducing oxidative stress markers in vitro .
Synthesis and CharacterizationNew derivatives exhibited enhanced biological activities compared to traditional phenothiazines .

Q & A

Q. Methodological Guidance

HPLC-MS : Detects impurities from incomplete hydrazone formation or oxidation byproducts (e.g., phenothiazine sulfoxide derivatives) .

TLC Monitoring : Validates reaction progression using mobile phases like ethyl acetate/hexane (3:7) .

Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S to identify deviations in crystallinity or hydration .
Case Study : Discrepancies in melting points (e.g., ±2°C) may arise from polymorphic forms, resolvable via differential scanning calorimetry (DSC) .

How does the electronic structure of the phenothiazine core influence redox properties in electrochemical studies?

Q. Advanced Research Focus

Cyclic Voltammetry : Phenothiazines exhibit reversible oxidation peaks (~0.5–0.8 V vs. Ag/AgCl) due to the sulfur and nitrogen heteroatoms .

Substituent Effects : Electron-withdrawing groups (e.g., acetyl hydrazine) lower HOMO energy, enhancing stability against oxidation .

Applications : Redox activity supports use in organic electronics or as radical scavengers in antioxidant assays .

What strategies improve the solubility of this hydrophobic compound for in vitro bioactivity assays?

Q. Methodological Guidance

Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .

Pro-drug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the trihydroxyphenyl moiety .

Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability .

How can computational modeling predict interaction mechanisms between this compound and HDAC enzymes?

Q. Advanced Research Focus

Docking Simulations : Use software like AutoDock Vina to map the hydrazine-acetyl group into HDAC active sites (e.g., Zn²⁺ coordination) .

MD Simulations : Assess stability of binding poses over 100-ns trajectories, focusing on hydrogen bonds with catalytic residues (e.g., His145 in HDAC6) .

QSAR Models : Correlate substituent electronegativity (e.g., trihydroxyphenyl) with IC₅₀ values from enzyme inhibition assays .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Q. Methodological Guidance

Catalyst Optimization : Replace Pd-based catalysts (used in Sonogashira reactions) with cheaper alternatives (e.g., CuI nanoparticles) to reduce costs without compromising yield .

Temperature Control : Maintain reaction temperatures <80°C to prevent hydrazine decomposition .

Purification : Implement continuous chromatography systems for high-throughput batch processing .

How does the compound’s stability under varying pH conditions impact formulation for pharmacological studies?

Q. Basic Research Focus

pH Stability Assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via UV-Vis spectroscopy (λmax ~280 nm) .

Degradation Pathways : Acidic conditions may hydrolyze the hydrazone bond, while alkaline conditions oxidize the phenothiazine core .

Formulation Adjustments : Use enteric coatings or lyophilization to protect against gastric pH .

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